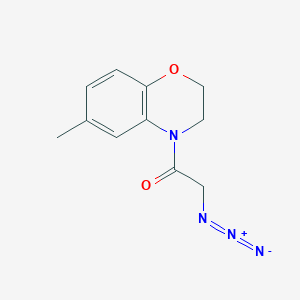

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

概要

説明

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The azidoacetyl group attached to the benzoxazine ring introduces unique reactivity, making this compound of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine in the presence of formaldehyde.

Introduction of the Azidoacetyl Group: The azidoacetyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine derivative with azidoacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions.

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Click Chemistry: Triazole derivatives are formed.

Reduction: Amine derivatives are formed.

Substitution: Various substituted benzoxazine derivatives are formed.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine as an anticancer agent. The azide functional group allows for click chemistry reactions, which can be used to conjugate the compound with various biomolecules or nanoparticles to enhance its therapeutic efficacy.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of this compound and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting a mechanism involving apoptosis induction through the activation of caspases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The azido group is known to enhance the reactivity of compounds towards biological targets, potentially leading to new antimicrobial agents.

Polymer Chemistry Applications

Polymerization Reactions

The azido group in this compound can participate in various polymerization reactions. This property is particularly useful for creating functionalized polymers with specific properties for use in coatings, adhesives, and drug delivery systems.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Reactivity with Alkenes | High |

| Suitable Polymerization Method | Click Chemistry |

| Potential Applications | Coatings, Drug Delivery |

Photochemical Applications

Light-Induced Reactions

The compound's structure allows it to undergo photochemical reactions under UV light. This property can be exploited in developing photoresponsive materials that change their properties upon exposure to light.

Case Study: Photoresponsive Polymers

Research has shown that incorporating this compound into polymer matrices can lead to materials that exhibit changes in mechanical properties when exposed to UV light . This application is particularly relevant for smart materials used in sensors and actuators.

作用機序

The mechanism of action of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on the specific application:

In Click Chemistry: The azido group reacts with alkynes to form stable triazole rings, which can link various molecules together.

In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.

In Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of new compounds.

類似化合物との比較

Similar Compounds

4-(Azidoacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 6-position.

6-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the azidoacetyl group.

4-(Azidoacetyl)-6-methyl-2H-1,4-benzoxazine: Differs in the oxidation state of the oxazine ring.

Uniqueness

4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the azidoacetyl group and the methyl group on the benzoxazine ring. This combination of functional groups provides unique reactivity and makes it a valuable compound in various fields of research.

生物活性

The compound 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_11H_12N_4O

This compound features an azido group, which is known for its potential in bioorthogonal chemistry and as a reactive handle in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, research on related benzoxazine compounds has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Benzoxazine Compounds

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4e | E. coli | 22 |

| 4e | S. aureus | 20 |

| 4e | B. subtilis | 18 |

| 4a | E. coli | 20 |

These findings suggest that modifications to the benzoxazine structure can enhance antimicrobial properties, indicating potential for further exploration of this compound in this area .

Anticancer Activity

Benzoxazines have also been investigated for their anticancer properties. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation. A study indicated that certain benzoxazine derivatives demonstrated cellular anti-proliferative activities through modulation of intracellular calcium levels.

Case Study: Anticancer Activity

In a comparative study of various benzoxazine derivatives, it was found that those with longer alkyl chains exhibited superior potency against cancer cell lines. For example:

- Compound : 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine

- IC50 against PE (Phenylephrine) : Ratio of IC50 values indicated significant modulation of calcium influx, suggesting a mechanism for anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazines is another area of interest. Compounds within this class have shown promise in reducing inflammation markers in vitro.

Research indicates that benzoxazines may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The azido group in this compound might enhance these effects through bioorthogonal reactions that facilitate targeted delivery to inflamed tissues.

特性

IUPAC Name |

2-azido-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-2-3-10-9(6-8)15(4-5-17-10)11(16)7-13-14-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPKAQGCQGZSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。